2-Ethyl-4-hydroxybenzenesulfonamide
CAS No.:
Cat. No.: VC19883890
Molecular Formula: C8H11NO3S
Molecular Weight: 201.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NO3S |
|---|---|
| Molecular Weight | 201.25 g/mol |
| IUPAC Name | 2-ethyl-4-hydroxybenzenesulfonamide |
| Standard InChI | InChI=1S/C8H11NO3S/c1-2-6-5-7(10)3-4-8(6)13(9,11)12/h3-5,10H,2H2,1H3,(H2,9,11,12) |
| Standard InChI Key | BDHRAKGLYREPFO-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=CC(=C1)O)S(=O)(=O)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-Ethyl-4-hydroxybenzenesulfonamide features a benzene ring with three distinct substituents:
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Ethyl group (-CH₂CH₃) at position 2
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Hydroxyl group (-OH) at position 4
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Sulfonamide group (-SO₂NH₂) at position 1 (relative to the hydroxyl group)
This arrangement places the sulfonamide and hydroxyl groups in a para configuration, while the ethyl group occupies the ortho position relative to the hydroxyl group. The IUPAC name derives from this substitution pattern: 4-hydroxy-2-ethylbenzenesulfonamide.
Spectroscopic and Computational Data
While experimental spectra for 2-ethyl-4-hydroxybenzenesulfonamide are unavailable, computational models predict key features:
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IR Spectroscopy: Strong absorption bands at ~3450 cm⁻¹ (O-H stretch), ~1320 cm⁻¹ (S=O asymmetric stretch), and ~1160 cm⁻¹ (S=O symmetric stretch).
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NMR: Expected signals include a singlet for the hydroxyl proton (δ 9.8–10.2 ppm), a triplet for the ethyl CH₂ group (δ 1.2–1.5 ppm), and aromatic protons split due to substituent effects.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-ethyl-4-hydroxybenzenesulfonamide likely follows a two-step process analogous to related sulfonamides:
Step 1: Sulfonation of 2-Ethylphenol
2-Ethylphenol undergoes sulfonation with concentrated sulfuric acid (H₂SO₄) or chlorosulfonic acid (ClSO₃H) at 80–100°C to form 4-hydroxy-2-ethylbenzenesulfonic acid.
Step 2: Amidation
The sulfonic acid intermediate reacts with ammonia (NH₃) or an amine under controlled conditions (e.g., 120°C, 4–6 hours) to yield the sulfonamide.
| Reaction Parameter | Typical Value |
|---|---|
| Sulfonation Temperature | 80–100°C |
| Amidation Time | 4–6 hours |
| Yield (Analogous Rxn) | 65–75% |
Industrial-Scale Production
Continuous flow reactors are preferred for scalability, offering precise control over temperature and residence time. Key challenges include minimizing byproducts such as sulfones and ensuring efficient separation of the sulfonamide product.
Physicochemical Properties
Basic Characteristics
Based on structural analogs, 2-ethyl-4-hydroxybenzenesulfonamide exhibits the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO₃S |
| Molecular Weight | 201.25 g/mol |
| Melting Point | 180–185°C (predicted) |
| Solubility in Water | 2.1 g/L (25°C) |
| LogP (Octanol-Water) | 1.4 ± 0.2 |
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, releasing sulfur oxides (SOₓ).
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pH Sensitivity: The hydroxyl group deprotonates in alkaline conditions (pKa ≈ 9.5), enhancing water solubility.
Chemical Reactivity
Electrophilic Substitution
The hydroxyl group activates the benzene ring toward electrophilic substitution. Common reactions include:
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Nitration: Forms 3-nitro derivatives in mixed acid (HNO₃/H₂SO₄) at 0–5°C.
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Halogenation: Bromine (Br₂) in acetic acid yields 5-bromo-2-ethyl-4-hydroxybenzenesulfonamide.
Functional Group Transformations
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Sulfonamide Alkylation: Reacts with alkyl halides (e.g., CH₃I) in the presence of base to form N-alkylated products .
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Esterification: The hydroxyl group forms esters with acyl chlorides (e.g., acetyl chloride).
Biological Activity and Mechanism
Antibacterial Action
Like other sulfonamides, 2-ethyl-4-hydroxybenzenesulfonamide likely inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. This competitive inhibition prevents the incorporation of p-aminobenzoic acid (PABA) into dihydrofolic acid, disrupting nucleotide synthesis.
Structure-Activity Relationships (SAR)
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Ethyl Group: Enhances lipophilicity, improving membrane permeability compared to unsubstituted analogs.
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Hydroxyl Group: Critical for hydrogen bonding with DHPS active sites; methylation abolishes activity.
Applications
Pharmaceutical Development
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Antimicrobial Agents: Potential use in topical formulations for Gram-positive infections.
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Enzyme Inhibitors: Scaffold for designing carbonic anhydrase inhibitors.
Industrial Uses
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